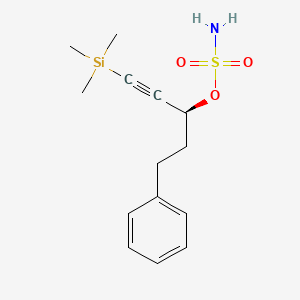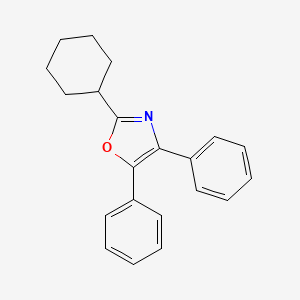
2-Cyclohexyl-4,5-diphenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-4,5-diphenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4,5-diphenyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow chemistry techniques. For instance, the oxidative aromatization of oxazolines to oxazoles can be achieved using commercial manganese dioxide packed in a reactor . This method offers advantages in terms of safety and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexyl-4,5-diphenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Substitution: It can participate in substitution reactions, particularly at the nitrogen or oxygen atoms in the oxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU are commonly used.
Substitution: Palladium-catalyzed reactions are often employed for arylation and alkenylation of oxazoles.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-4,5
Eigenschaften
CAS-Nummer |
917988-90-0 |
|---|---|
Molekularformel |
C21H21NO |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-cyclohexyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C21H21NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI-Schlüssel |
STEKQBMLGFPYNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


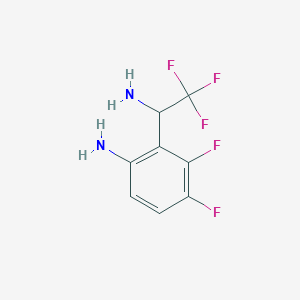
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)
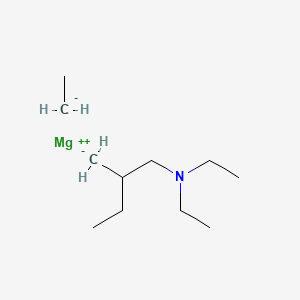
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
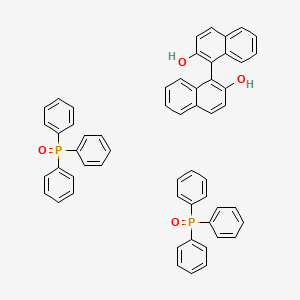
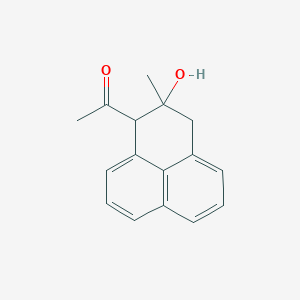
![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
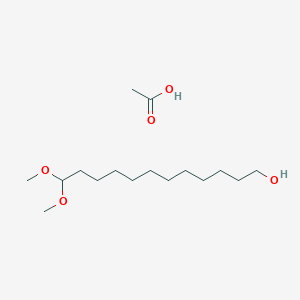
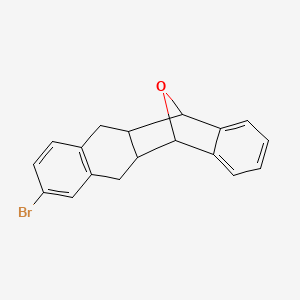
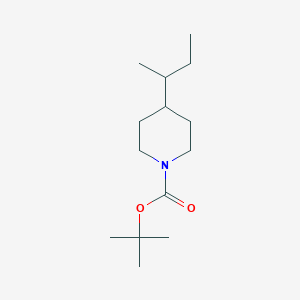
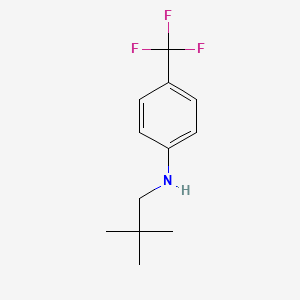
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
